
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone, also known as BDA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BDA belongs to the class of azetidinone compounds, which have been studied for their ability to inhibit various enzymes and receptors in the body. In
Mecanismo De Acción
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone exerts its effects through the inhibition of various enzymes and receptors in the body. Specifically, (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as histone deacetylases (HDACs), which play a role in cancer development. (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine in the brain. This mechanism of action suggests that (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone may have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can induce apoptosis, or programmed cell death, in cancer cells. (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to reduce inflammation in animal models of inflammatory diseases. (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has also been shown to increase dopamine levels in the brain, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. However, one limitation of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is its complex synthesis method, which makes it challenging to produce in large quantities. In addition, further research is needed to determine the safety and efficacy of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in humans.
Direcciones Futuras
Future research on (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone should focus on its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In addition, further research is needed to determine the safety and efficacy of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in humans. Future studies should also explore the potential use of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in combination with other drugs for enhanced therapeutic effects. Finally, research should focus on developing more efficient and cost-effective methods for synthesizing (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone.
In conclusion, (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. Studies have shown that (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can inhibit the activity of enzymes and receptors involved in cancer, inflammation, and neurological disorders. While (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has potential therapeutic applications, further research is needed to determine its safety and efficacy in humans. Future research should focus on exploring the potential use of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in combination with other drugs and developing more efficient methods for synthesizing (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone.
Métodos De Síntesis
The synthesis of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves several steps, including the reaction of 2-bromo-5-methoxybenzaldehyde with ethyl 2-bromoacetate, followed by the hydrolysis of the resulting ester and subsequent reaction with difluoromethylamine. The final step involves the conversion of the resulting intermediate to (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone through a series of reactions. The synthesis of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a complex process that requires specific reagents and conditions, making it challenging to produce in large quantities.
Aplicaciones Científicas De Investigación
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Research has shown that (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can inhibit the activity of enzymes and receptors involved in these processes, making it a promising candidate for drug development. In addition, (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO2/c1-18-8-2-3-10(13)9(4-8)12(17)16-5-7(6-16)11(14)15/h2-4,7,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCYEULBYLFZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

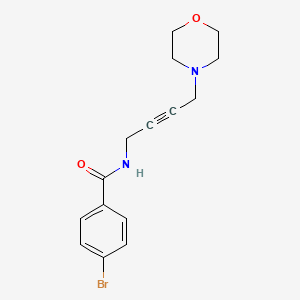
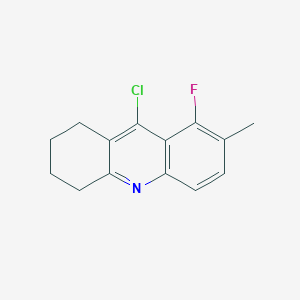
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)
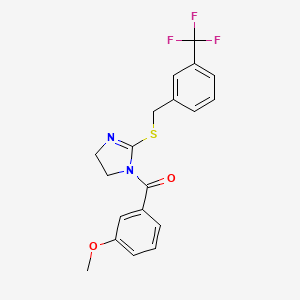

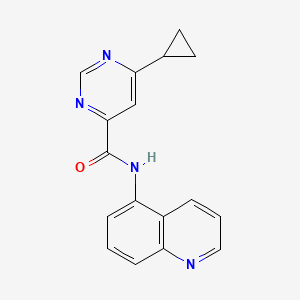
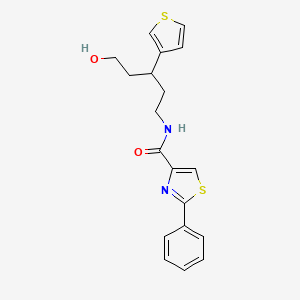
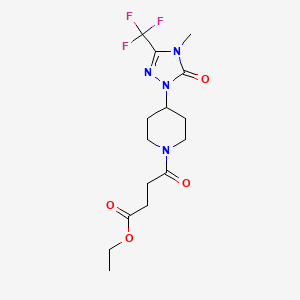
![1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione](/img/structure/B2450068.png)
![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)

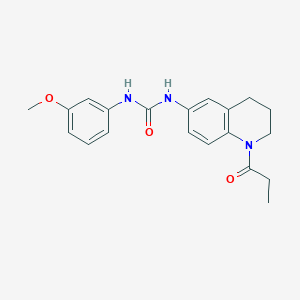
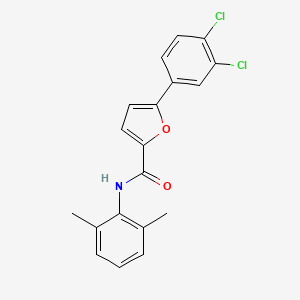
![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)